N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14757562
Molecular Formula: C17H19ClN6O2
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN6O2 |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H19ClN6O2/c18-13-3-1-4-14(11-13)22-15(25)12-21-17(26)24-9-7-23(8-10-24)16-19-5-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25) |
| Standard InChI Key | GEQNSBHEKZGRKS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Composition
N-{2-[(3-Chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has the molecular formula C₁₇H₁₉ClN₆O₂ and a molecular weight of 374.8 g/mol. Its IUPAC name, N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide, reflects the integration of three key moieties:
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A piperazine ring (C₄H₁₀N₂) providing conformational flexibility.
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A pyrimidine heterocycle (C₄H₃N₂) enabling π-π interactions with biological targets.
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A 3-chlorophenyl group (C₆H₄Cl) contributing to hydrophobic binding.
The compound’s SMILES notation (C1CN(CCN1C(=O)NCC(=O)NC2=CC(=CC=C2)Cl)C3=NC=CC=N3) and InChIKey (GEQNSBHEKZGRKS-UHFFFAOYSA-N) further clarify its connectivity.
Three-Dimensional Conformation
Computational modeling reveals that the piperazine ring adopts a chair conformation, minimizing steric strain. The pyrimidine and chlorophenyl groups occupy equatorial positions, facilitating interactions with planar biological targets like enzyme active sites. The amide bonds between subunits adopt trans configurations, optimizing hydrogen-bonding potential.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉ClN₆O₂ | |
| Molecular Weight | 374.8 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
Synthesis and Chemical Properties
Synthetic Routes
The compound is synthesized via a multi-step protocol involving:
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Piperazine functionalization: Reaction of piperazine with pyrimidine-2-carbonyl chloride to form 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid.
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Amide coupling: Condensation with 2-amino-N-(3-chlorophenyl)acetamide using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Purification: Chromatographic isolation yields >95% purity.
Physicochemical Stability
The compound demonstrates pH-dependent stability, degrading rapidly under acidic conditions (t₁/₂ = 2.1 hours at pH 2) but remaining stable in neutral buffers (t₁/₂ > 48 hours). Its logP value of 2.8 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity and Mechanism of Action
GABA Receptor Modulation
In vitro studies show potent binding to GABA_A receptors (IC₅₀ = 120 nM), enhancing chloride ion influx and neuronal hyperpolarization. This activity mirrors benzodiazepines but with reduced sedation, attributed to selective α2/α3 subunit interactions.
Enzymatic Inhibition
The compound inhibits phosphodiesterase 10A (PDE10A) (Ki = 85 nM), a target for neurodegenerative diseases. Molecular dynamics simulations suggest the pyrimidine group occupies the enzyme’s catalytic pocket, displacing cAMP.
Table 2: Pharmacological Profile
| Target | Assay Type | IC₅₀/Ki | Source |
|---|---|---|---|
| GABA_A Receptor | Radioligand | 120 nM | |
| PDE10A | Fluorescent | 85 nM | |
| 5-HT₂C Receptor | Binding | >10 µM |
Comparative Analysis with Analogous Compounds
Structural Analogues
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N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide: Chlorine substitution at the phenyl para position reduces GABA_A affinity (IC₅₀ = 450 nM).
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(S)-N-(3-Chlorophenyl)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide: A bulkier pyrrolopyrimidine group increases PDE10A potency (Ki = 32 nM) but lowers bioavailability (F = 12%) .
Table 3: Analog Comparison
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